molecular formula C29H33NO7 B418476 Methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B418476
M. Wt: 507.6g/mol
InChI Key: YRKUBYPQMQUVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Functional Group Modifications: Introduction of methoxy and ethoxy groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.

    Esterification: The carboxylate group can be introduced via esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction of the quinoline core can lead to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of organic semiconductors.

Biology

    Antimicrobial Agents: Many quinoline derivatives exhibit antimicrobial properties.

    Anticancer Agents: Some derivatives are studied for their potential anticancer activities.

Medicine

    Drug Development: Used as scaffolds for developing new pharmaceuticals.

    Diagnostics: Employed in the development of diagnostic agents.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes.

    Agriculture: Utilized in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with DNA, enzymes, or receptors. For instance:

    DNA Intercalation: Some compounds intercalate into DNA, disrupting replication and transcription.

    Enzyme Inhibition: Inhibition of enzymes such as topoisomerases.

    Receptor Binding: Binding to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug.

    Chloroquine: Another antimalarial agent.

    Cinchonine: Used in the synthesis of other pharmaceuticals.

Uniqueness

Methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C29H33NO7

Molecular Weight

507.6g/mol

IUPAC Name

methyl 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H33NO7/c1-7-37-23-11-9-18(15-25(23)35-5)27-26(29(32)36-6)16(2)30-20-12-19(13-21(31)28(20)27)17-8-10-22(33-3)24(14-17)34-4/h8-11,14-15,19,27,30H,7,12-13H2,1-6H3

InChI Key

YRKUBYPQMQUVRQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC)C)OC

Origin of Product

United States

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